molecular formula C21H19N3S3 B2515110 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine CAS No. 946360-68-5

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine

Cat. No.: B2515110
CAS No.: 946360-68-5
M. Wt: 409.58
InChI Key: IOFZTIUJYBNGDR-UHFFFAOYSA-N
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Description

The compound 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine features a pyridazine core substituted at the 3-position with a thioether-linked 2,5-dimethylbenzyl group and at the 6-position with a 4-methyl-2-(thiophen-2-yl)-1,3-thiazole moiety.

Properties

IUPAC Name

5-[6-[(2,5-dimethylphenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S3/c1-13-6-7-14(2)16(11-13)12-26-19-9-8-17(23-24-19)20-15(3)22-21(27-20)18-5-4-10-25-18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFZTIUJYBNGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the thiazole and thiophene moieties through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenated solvents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and thiophene moieties exhibit promising anticancer activities. For instance, derivatives of thiazole have been shown to act as inhibitors of various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

  • Case Study : In vitro studies on thiazole derivatives demonstrated significant cytotoxicity against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, suggesting that similar derivatives could be effective in cancer therapy .

Antimicrobial Effects

Compounds with thiophene and thiazole structures have also been reported to possess antibacterial and antifungal activities. These compounds can disrupt microbial cell functions, making them valuable in developing new antibiotics .

  • Research Findings : A study highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various pathogens, indicating that modifications to the thiazole structure could enhance antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Pharmacological Insights

The pharmacokinetics and bioavailability of compounds like 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine are critical for their therapeutic use. Studies on similar compounds indicate that modifications can significantly impact their absorption, distribution, metabolism, and excretion (ADME) profiles.

Mechanism of Action

The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Literature

3-(4-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (CAS 946275-06-5)
  • Molecular Formula : C₂₁H₂₄N₄O₃S₂
  • Molecular Weight : 444.6 g/mol
  • Thiophene: Enhances π-π stacking capabilities.
  • Notable Features: The sulfonyl group increases hydrophilicity compared to the thioether in the target compound, which may affect solubility and membrane permeability. Piperazine’s conformational flexibility could enable diverse binding modes in biological targets.
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine
  • Molecular Formula : C₂₄H₂₄N₄O₃S
  • Molecular Weight : 448.5 g/mol
  • Key Substituents :
    • 1,2,4-Oxadiazole : Acts as a bioisostere for esters or amides, improving metabolic stability.
    • Isopropylphenyl : Contributes significant lipophilicity.
  • Notable Features: The oxadiazole ring enhances resistance to enzymatic degradation compared to thioether or thiazole groups. The isopropylphenyl group may improve lipid bilayer penetration but could reduce aqueous solubility.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features
Compound Target Compound CAS 946275-06-5 Oxadiazole Derivative
Core Structure Pyridazine Pyridazine Pyridazine
3-Position Substituent Thioether (2,5-dimethylbenzyl) Sulfonylpiperazine Thioether (oxadiazole-linked)
6-Position Substituent Thiazole-thiophene Thiophene Isopropylphenyl
Key Functional Groups Thioether, Thiazole, Thiophene Sulfonyl, Piperazine, Thiophene Oxadiazole, Isopropyl
Molecular Weight (g/mol) Not Provided 444.6 448.5
Polarity Moderate (thioether) High (sulfonyl) Low-Moderate (oxadiazole)
Potential Applications Drug discovery, materials Enzyme inhibition Bioactive agents

Research Findings and Implications

Electronic and Steric Effects: The target compound’s thioether group provides moderate electron-donating properties and flexibility, contrasting with the electron-withdrawing sulfonyl group in CAS 946275-06-5 . This difference may influence binding to targets like cysteine-containing enzymes.

The isopropylphenyl substituent in the oxadiazole derivative prioritizes lipophilicity, favoring membrane permeability but risking poor solubility.

Metabolic Stability :

  • Thioethers are generally susceptible to oxidation, whereas oxadiazoles (as in ) resist metabolic degradation, suggesting divergent pharmacokinetic profiles.

Biological Activity

The compound 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazine is a novel synthetic molecule with potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂OS₂
  • Molecular Weight : 346.47 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to the compound . The following table summarizes the antimicrobial activity observed against various pathogens:

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus2Highly Active
Escherichia coli16Moderate Activity
Candida albicans8Moderate Activity
Pseudomonas aeruginosa32Low Activity

The compound exhibited significant activity against Staphylococcus aureus, particularly strains resistant to methicillin and linezolid, indicating its potential as a therapeutic agent against antibiotic-resistant infections .

Anticancer Activity

In vitro studies have demonstrated that the compound has cytotoxic effects on various cancer cell lines. A detailed investigation using MCF-7 (breast cancer) and H1299 (lung cancer) cells revealed:

  • Cytotoxicity : The compound induced cell death at concentrations above 10 µM.
  • Mechanism of Action : Preliminary data suggest that it may act through apoptosis induction, as evidenced by increased caspase activity in treated cells.

Case Study: MCF-7 Cell Line

A specific study focused on the effects of the compound on MCF-7 spheroids showed:

Concentration (µM)% Cell Viability
0100
1075
2050
5025

These results indicate a dose-dependent reduction in cell viability, supporting the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Modifications to the thiazole and pyridazine moieties can significantly alter potency. For example:

  • Substituting different groups on the thiophenyl ring has been shown to enhance antimicrobial activity.
  • Variations in the methyl groups on the dimethylphenyl scaffold can impact both antibacterial and anticancer efficacy.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with halogenated pyridazine intermediates. Key steps include:

  • Thioether formation : Reacting a halogenated pyridazine (e.g., 3-chloro-6-substituted pyridazine) with [(2,5-dimethylphenyl)methyl]thiol under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C to introduce the sulfanyl group .
  • Thiazole coupling : Using Suzuki-Miyaura cross-coupling to attach the 4-methyl-2-(thiophen-2-yl)-1,3-thiazole moiety to the pyridazine core. Pd(PPh₃)₄ is often employed as a catalyst with THF/water as solvent at reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regioselectivity of substitutions. Key signals include aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.1–2.6 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion at m/z 464.12) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., thione-thiol equilibrium in thiazole rings) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target prediction : Use computational tools (e.g., SwissTargetPrediction) to identify potential protein targets, such as kinases or GPCRs, based on structural analogs .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of key reactions (e.g., Suzuki coupling)?

Methodological Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., pyridazine) direct coupling to electron-deficient positions. DFT calculations (B3LYP/6-31G*) can map frontier molecular orbitals to predict reactivity .
  • Steric hindrance : Bulky substituents (e.g., 2,5-dimethylphenyl) may block certain positions. Use X-ray structures of intermediates to analyze spatial constraints .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance yields in sterically challenging couplings .

Q. How can structure-activity relationships (SAR) guide medicinal chemistry optimization?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl rings) and evaluate changes in bioactivity .
  • Pharmacophore mapping : Overlay active/inactive analogs (e.g., using Schrödinger Phase) to identify essential moieties (e.g., sulfanyl group for target binding) .
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (Ames test) to prioritize lead compounds .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time. Use reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Proteomic profiling : Employ LC-MS/MS to compare protein expression in treated vs. untreated cells, identifying off-target effects that may explain discrepancies .
  • Dose-response validation : Replicate studies with rigorous statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to confirm activity thresholds .

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